molecular formula C9H11N B2373209 2-But-3-ynyl-1-methylpyrrole CAS No. 475637-87-7

2-But-3-ynyl-1-methylpyrrole

Cat. No.: B2373209
CAS No.: 475637-87-7
M. Wt: 133.194
InChI Key: WPXZNGYZMTUNAS-UHFFFAOYSA-N
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Description

2-But-3-ynyl-1-methylpyrrole is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Reaction Mechanisms

The compound 1-methylpyrrole, closely related to 2-But-3-ynyl-1-methylpyrrole, has been utilized in various chemical reactions. For example, ytterbium (III) trifluoromethanesulfonate catalyzed Friedel–Crafts acylation of 1-methylpyrrole in ionic liquid, demonstrating its utility in forming ketones in satisfactory yields (Su, Wu, & Su, 2005). This highlights the compound's role in catalysis and organic synthesis.

Heterocyclization and Chemical Properties

Studies have explored the chemical properties and reactions involving compounds like 1-methylpyrrole. For instance, a study on ButOK-promoted oxa- and aza-Michael addition–intramolecular carbocyclization of prop-2-ynyl alcohols and amines with α,β-disubstituted nitroalkenes showcased the formation of various cyclic compounds, indicating its potential in heterocyclization processes (Dumez, Rodriguez, & Dulcere, 1997).

Environmental Applications

The use of similar compounds in environmental applications has also been documented. Poly(1-methylpyrrol-2-ylsquaraine) particles, synthesized using 1-methylpyrrole, have been studied for the removal of endocrine-disrupting chemicals from water, showing effectiveness in water treatment applications (Ifelebuegu, Salauh, Zhang, & Lynch, 2018).

Photophysics and Energy Transfer

The photophysics of jet-cooled N-methylpyrrole molecules were investigated, revealing insights into the role of 1πσ* states in non-hydride heteroaromatic systems. This study has implications for understanding the energy transfer and dynamics in molecular systems (Sage, Nix, & Ashfold, 2008).

Material Science and Polymers

Research in material science has involved compounds like 1-methylpyrrole. Electrochemical synthesis of polypyrrole in ionic liquids, which potentially includes derivatives of 1-methylpyrrole, highlights its significance in developing conducting polymers and materials with altered film morphologies and improved electrochemical activities (Pringle et al., 2004).

Safety and Hazards

While specific safety data for 2-But-3-ynyl-1-methylpyrrole is not available, similar compounds can pose hazards such as being extremely flammable and causing skin, eye, and respiratory irritation .

Relevant Papers

Several papers were found during the search. One paper discusses the high-temperature reactions of similar compounds . Another paper discusses controlling the electro-mechanical performance of polypyrrole, a related compound . A third paper discusses a concise synthesis of pyrrole-based drug candidates .

Properties

IUPAC Name

2-but-3-ynyl-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-4-6-9-7-5-8-10(9)2/h1,5,7-8H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXZNGYZMTUNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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